molecular formula C13H23NO4 B8559374 Butyl Acrylamidoglycolate Butyl Ether CAS No. 77402-13-2

Butyl Acrylamidoglycolate Butyl Ether

Cat. No.: B8559374
CAS No.: 77402-13-2
M. Wt: 257.33 g/mol
InChI Key: XMUHBEXIJQLEDM-UHFFFAOYSA-N
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Description

Butyl acrylamidoglycolate butyl ether (BAGBE) is a synthetic monomer characterized by its dual ether and ester functionalities. It is synthesized via a multi-step process involving the reaction of butyl glyoxylate hemiacetal with acrylamide, followed by etherification with butanol in the presence of acid catalysts such as sulfuric acid . This compound is designed to minimize polymeric byproducts, achieving yields of 85–90% under optimized conditions . BAGBE’s structure includes a glycolate backbone with butyl ether and ester groups, which enhance its hydrophobicity and reactivity in polymerization processes. Its primary applications include use in coatings, adhesives, and biomedical materials due to its ability to form crosslinked networks .

Properties

CAS No.

77402-13-2

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

butyl 2-butoxy-2-(prop-2-enoylamino)acetate

InChI

InChI=1S/C13H23NO4/c1-4-7-9-17-12(14-11(15)6-3)13(16)18-10-8-5-2/h6,12H,3-5,7-10H2,1-2H3,(H,14,15)

InChI Key

XMUHBEXIJQLEDM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C(=O)OCCCC)NC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Physicochemical Properties

Property BAGBE MAGME Ethyl Analog
Molecular Weight (g/mol) 255.35 157.17 185.22
Solubility Organic solvents Water-miscible Ethanol, THF
Thermal Stability (°C) 150–200 120–180 130–190
Reactivity in Copolymers High crosslinking Moderate Low
  • BAGBE’s higher molecular weight and butyl groups confer superior hydrophobicity, making it suitable for water-resistant coatings .
  • MAGME’s water miscibility limits its use in hydrophobic applications but enhances its utility in aqueous latex formulations .

Table 3: Application-Specific Performance

Application BAGBE Performance MAGME Performance
Coatings Forms dense, crosslinked films; high adhesion Used in reactive latices; forms hydrophilic layers
Biomedical Low cytotoxicity in diluted forms Not studied for cytotoxicity
Adhesives High shear strength due to crosslinking Moderate strength; flexible bonds
  • Cytotoxicity: BAGBE-containing graft copolymers (e.g., CC-PBA-PVBE) show low cytotoxicity at low concentrations, but residual monomers may induce cell morphology changes (e.g., HDFs becoming spherical) .
  • Polymerization Efficiency : MAGME copolymerizes rapidly in emulsion systems, forming core-shell particles with styrene and butyl acrylate , whereas BAGBE’s bulkier structure slows reaction kinetics but enhances mechanical stability .

Key Research Findings

  • Synthesis Efficiency: BAGBE achieves higher yields (85–90%) compared to MAGME (80–85%) due to optimized butanol removal .
  • Copolymer Structure : BAGBE forms alternating blocks with vinyl butyl ether in collagen grafts, increasing molecular weight from 280 kDa to 330 kDa while maintaining low polydispersity (Mw/Mn = 1.2) .
  • Limitations: Residual butyl monomers in BAGBE synthesis may require additional purification steps to mitigate cytotoxicity in biomedical applications .

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